molecular formula C13H9ClN2OS B1496774 5-(2-Chlorophenyl)-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one CAS No. 36811-58-2

5-(2-Chlorophenyl)-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one

Cat. No.: B1496774
CAS No.: 36811-58-2
M. Wt: 276.74 g/mol
InChI Key: KGLZHWWTAHHNSI-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one, also known as this compound, is a useful research compound. Its molecular formula is C13H9ClN2OS and its molecular weight is 276.74 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azepines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

36811-58-2

Molecular Formula

C13H9ClN2OS

Molecular Weight

276.74 g/mol

IUPAC Name

5-(2-chlorophenyl)-1,3-dihydrothieno[2,3-e][1,4]diazepin-2-one

InChI

InChI=1S/C13H9ClN2OS/c14-10-4-2-1-3-8(10)12-9-5-6-18-13(9)16-11(17)7-15-12/h1-6H,7H2,(H,16,17)

InChI Key

KGLZHWWTAHHNSI-UHFFFAOYSA-N

SMILES

C1C(=O)NC2=C(C=CS2)C(=N1)C3=CC=CC=C3Cl

Canonical SMILES

C1C(=O)NC2=C(C=CS2)C(=N1)C3=CC=CC=C3Cl

Synonyms

5-(2-chlorophenyl)-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one
TDOH

Origin of Product

United States

Synthesis routes and methods I

Procedure details

150 g (0.51 mol) of 2-aminoacetylamino-3-(o-chlorobenzoyl)-thiophene are dissolved in 2.5 liters of absolute ethanol and 250 ml of glacial acetic acid are added. The solution is heated to reflux with stirring until the reaction has ended (about 5 hours) as indicated by thin-layer chromatography (eluant: ether). The solvent is removed under a vacuum and the product taken up in 2 liters of methylene chloride. The methylene chloride solution is shaken out with dilute aqueous sodium bicarbonate solution, washed with water and evaporated. The product is brought to crystallization, treated with 150 ml of methylene chloride, refluxed and left to crystallize in a refrigerator. After filtration under a vacuum and treatment with ice-cold methylene chloride, pure 5-(o-chlorophenyl)-1,3-dihydro-2H-thieno[2,3-e]-1,4-diazepin-2-one is obtained in the form of bright-yellow crystals, melting point 221°-223° C.
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150 g
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250 mL
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Synthesis routes and methods II

Procedure details

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